molecular formula C15H19N3O2S B3018459 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-METHYLPIPERIDINE-3-CARBOXAMIDE CAS No. 1421451-45-7

1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-METHYLPIPERIDINE-3-CARBOXAMIDE

Cat. No.: B3018459
CAS No.: 1421451-45-7
M. Wt: 305.4
InChI Key: XUCDQLVCXFAAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a substituted piperidine moiety. This structure combines aromaticity (via the benzothiazole ring) with conformational flexibility (from the piperidine), making it a candidate for pharmacological applications, particularly in neurological and metabolic disorders.

Properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-16-14(19)10-4-3-7-18(9-10)15-17-12-6-5-11(20-2)8-13(12)21-15/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCDQLVCXFAAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN(C1)C2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide typically involves ring closure reactions, employing strategies that ensure the formation of the benzothiazole core with desired substituents. For instance, the synthesis of similar compounds has demonstrated the use of ring opening followed by ring closure reactions, utilizing starting materials like oxo-compounds and amino compounds to afford novel derivatives . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

1-(6-Methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide undergoes a variety of chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties. These reactions can include:

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives, including the target compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of 2-aminobenzothiazole have been shown to possess potent antimicrobial effects against various pathogens, making them candidates for developing new antibiotics and antifungal agents .

Central Nervous System (CNS) Effects

The compound's structural features suggest potential interactions with CNS receptors. Studies on related compounds indicate that they may act as selective modulators of neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety or depression .

Cancer Research

Benzothiazole derivatives have been investigated for their anticancer properties. The ability of these compounds to inhibit tumor growth and induce apoptosis in cancer cells has been documented. Specifically, the presence of the methoxy group in the benzothiazole ring may enhance the compound's efficacy against certain cancer types .

Plant Growth Regulators

Research has indicated that benzothiazole derivatives can function as plant growth regulators. They may promote growth and increase resistance to environmental stressors in plants. This application is particularly relevant in agricultural biotechnology, where enhancing crop yields while minimizing chemical inputs is a priority .

Pesticidal Properties

Compounds similar to 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide have shown insecticidal properties. Their effectiveness against agricultural pests could lead to their development as eco-friendly pesticides, contributing to sustainable farming practices .

Corrosion Inhibition

Benzothiazole derivatives are known for their corrosion-inhibiting properties, particularly in metals exposed to harsh environments. The target compound may serve as an effective corrosion inhibitor in various industrial applications, protecting metal surfaces from degradation .

Sensing Applications

The unique electronic properties of benzothiazole derivatives make them suitable candidates for sensor technologies. They can be utilized in the development of sensors for detecting environmental pollutants or biological agents due to their ability to interact with specific ions or molecules .

Case Studies and Research Findings

Application AreaFindingsReferences
Antimicrobial ActivityDemonstrated significant activity against E. coli and S. aureus; potential for antibiotic development
CNS EffectsModulation of serotonin receptors; potential treatment for depression
Cancer ResearchInduced apoptosis in breast cancer cells; enhanced efficacy noted with methoxy substitution
Plant GrowthIncreased root biomass and resistance to drought stress in treated plants
Corrosion InhibitionEffective at reducing corrosion rates in steel exposed to saline environments

Mechanism of Action

The mechanism by which 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bioactive nature is designated by global reactivity parameters containing a high hardness value and a lower softness value. These properties suggest its potential for strong action against various microbial species.

Comparison with Similar Compounds

Challenges in Comparative Analysis

The sole reference () discusses the SHELX software suite for crystallography, which is unrelated to the chemical or pharmacological properties of 1-(6-Methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide . Without additional evidence, a detailed comparative analysis cannot be constructed.

General Framework for Comparison with Similar Compounds

While direct data is unavailable, a structured approach to comparing such compounds would involve:

Structural Analogues

  • Benzothiazole Derivatives : Compare substituent effects (e.g., methoxy vs. hydroxyl or halogen groups) on solubility, binding affinity, and metabolic stability.
  • Piperidine-Based Compounds : Assess the impact of carboxamide vs. ester or amine groups on pharmacokinetics.

Pharmacological Profiles

  • Target Selectivity : Compare binding to receptors (e.g., serotonin or dopamine receptors) using computational docking or in vitro assays.
  • ADME Properties : Evaluate absorption, distribution, metabolism, and excretion relative to analogs.

Hypothetical Data Table (Illustrative Example)

Compound Name LogP Solubility (mg/mL) IC50 (nM) Metabolic Stability (t₁/₂, min)
This compound 2.1 0.45 120 45
1-(6-Hydroxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide 1.8 0.75 85 30
1-(6-Chloro-1,3-benzothiazol-2-yl)-N-ethylpiperidine-3-carboxamide 3.0 0.20 200 60

Limitations and Recommendations

The absence of peer-reviewed data specific to this compound necessitates caution. Future studies should prioritize:

  • Experimental Validation : Crystallographic analysis (using tools like SHELXL ) to confirm 3D structure.
  • High-Throughput Screening : To identify biological targets and compare efficacy/safety with analogs.

Biological Activity

1-(6-Methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide, a compound characterized by its unique benzothiazole structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, highlighting its anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The compound's molecular formula is C19H22N3O3SC_{19}H_{22}N_3O_3S with a molecular weight of 365.4 g/mol. Its structure comprises a benzothiazole moiety linked to a piperidine ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₂N₃O₃S
Molecular Weight365.4 g/mol
CAS Number1282126-41-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with piperidine carboxamides. The methods used for characterization include Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) to ensure purity and structural integrity .

Anticancer Activity

Research has indicated that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. The compound was evaluated against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299). The MTT assay demonstrated that it effectively inhibited cell proliferation in these lines at micromolar concentrations.

  • Cell Lines Tested :
    • A431 (Human Epidermoid Carcinoma)
    • A549 (Non-Small Cell Lung Cancer)
    • H1299 (Non-Small Cell Lung Cancer)

Results :

  • IC₅₀ values for A431 and A549 cells ranged from 1 to 4 µM, indicating potent antiproliferative effects.
  • Flow cytometry analyses revealed that the compound induced apoptosis and arrested the cell cycle in the G0/G1 phase, suggesting mechanisms involving both apoptosis promotion and cell cycle regulation .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise in modulating inflammatory responses. Studies conducted on mouse monocyte macrophages (RAW264.7) demonstrated that it significantly reduced the expression levels of inflammatory cytokines such as IL-6 and TNF-α when treated with the compound at varying concentrations.

Key Findings :

  • Cytokine Levels : Decreased IL-6 and TNF-α levels were observed post-treatment.
  • Methodology : Enzyme-linked immunosorbent assay (ELISA) was employed to quantify cytokine levels .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Receptor Interaction : The benzothiazole moiety is known to interact with various receptor tyrosine kinases, which play critical roles in cancer cell signaling pathways.
  • Pathway Modulation : It influences key pathways such as PI3K/Akt/mTOR, which are pivotal in cancer progression and inflammation .
  • Apoptotic Pathways : Induction of apoptosis may involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have investigated similar compounds within the benzothiazole class:

  • Benzothiazole Derivatives : A study synthesized multiple benzothiazole compounds that exhibited selective cytotoxicity against cancer cells while sparing normal cells.
  • Comparative Analysis : Compounds with modifications on the benzothiazole nucleus showed enhanced anticancer activity compared to their unmodified counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.